Improved Taq Incorporation Over 5-Hydroxy-dU
In a purified rat thymidine kinase isozyme study, 5-amino-2'-deoxyuridine exhibited a relative affinity of 11% for mitochondrial thymidine kinase (M-TK) compared to thymidine (TdR), with a differential affinity for M-TK versus cytoplasmic TK (C-TK) of 26-fold [1]. This contrasts with the broad, high-affinity binding of halogenated analogs such as 5-iodo-2'-deoxyuridine (IdUrd) and 5-bromo-2'-deoxyuridine (BrdU), which show Ki/Km values of 0.57–0.82 for L1210 cell TK but lack pronounced isozyme selectivity [2].
| Evidence Dimension | Relative Affinity for Mitochondrial Thymidine Kinase (M-TK) vs. Thymidine |
|---|---|
| Target Compound Data | 11% relative affinity; differential affinity M-TK/C-TK = 26 |
| Comparator Or Baseline | 5-iodo-2'-deoxyuridine (IdUrd) Ki/Km = 0.57–0.82 for L1210 TK; no reported M-TK selectivity |
| Quantified Difference | 5-amino-dU shows moderate, selective M-TK binding vs. halogenated analogs' broad, high-affinity inhibition |
| Conditions | Purified rat spleen M-TK and C-TK isozymes (pI 5.1 and 7.5 respectively) after isoelectric focusing; L1210 cell TK assay |
Why This Matters
Selective M-TK binding offers a distinct research tool for mitochondrial DNA studies, whereas broad TK inhibition by halogenated analogs can confound nuclear and mitochondrial readouts.
- [1] Hampton A, Chawla RR, Kappler F. Species- or isozyme-specific enzyme inhibitors. 5. Differential effects of thymidine substituents on affinity for rat thymidine kinase isozymes. Journal of Medicinal Chemistry. 1982;25(3):282-286. PMID: 7097717. View Source
- [2] Balzarini J, De Clercq E, Mertes MP, et al. 5-Substituted 2'-deoxyuridines: Correlation between inhibition of tumor cell growth and inhibition of thymidine kinase and thymidylate synthetase. Biochemical Pharmacology. 1982;31(22):3673-3682. View Source
